5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that belongs to the class of benzothiazines It consists of a benzene ring fused to a thiazine ring, with a methyl group attached to the 5th position and a carbonyl group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one can be achieved through a copper-catalyzed cascade method. This involves the reaction of 2-halo-N-(2-halophenyl)-acetamides with AcSH (acetyl sulfide) via an SN2/deacetylation/coupling process . The reaction conditions typically include the use of a copper catalyst and appropriate solvents to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methyl group and other positions on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2H-benzo[b][1,4]thiazin-3(4H)-one: Lacks the methyl group at the 5th position.
Quinoxalin-2(1H)-one: Contains a nitrogen atom in place of the sulfur atom in the thiazine ring.
Phenothiazine: Has an additional benzene ring fused to the thiazine ring.
Uniqueness
5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is unique due to the presence of the methyl group at the 5th position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different properties and applications .
Biological Activity
5-Methyl-2H-benzo[b][1,4]thiazin-3(4H)-one is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and data.
1. Chemical Structure and Synthesis
The chemical structure of this compound features a fused benzothiazine ring system that contributes to its biological activity. The synthesis typically involves the reaction of thiadiazole derivatives with 6-(2-chloroacetyl)-2H-benzo[b][1,4]thiazin-3(4H)-one under nucleophilic substitution conditions. This method has been shown to yield a variety of derivatives with enhanced biological properties .
2. Biological Activities
2.1 Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds derived from this structure have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MICs) ranging from 3.45 μM to 50 μM depending on the specific derivative .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | MIC (μM) | Target Organism |
---|---|---|
Compound A | 3.45 | Mycobacterium tuberculosis |
Compound B | 10.0 | E. coli |
Compound C | 25.0 | Staphylococcus aureus |
Compound D | 50.0 | Pseudomonas aeruginosa |
2.2 Acetylcholinesterase Inhibition
Another notable biological activity is the inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Compounds derived from this compound have been evaluated for their AChE inhibitory activity, showing IC50 values in the low micromolar range (e.g., IC50 = 0.29 μM) which indicates potent inhibition .
3. Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various thiazine derivatives, researchers found that specific modifications to the benzothiazine core significantly enhanced activity against resistant strains of bacteria. For instance, a derivative with an additional phenyl group exhibited superior activity compared to its parent compound .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of thiazine derivatives in models of neurodegeneration. The study highlighted that certain derivatives not only inhibited AChE but also demonstrated antioxidant properties, suggesting potential for dual action in neuroprotection and cognitive enhancement .
4. Conclusion
This compound is a promising compound with a range of biological activities, particularly in antimicrobial and neuroprotective domains. Ongoing research continues to explore its potential therapeutic applications and mechanisms of action.
Properties
Molecular Formula |
C9H9NOS |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-methyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C9H9NOS/c1-6-3-2-4-7-9(6)10-8(11)5-12-7/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
ZBVNTKPPYLNWHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)SCC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.